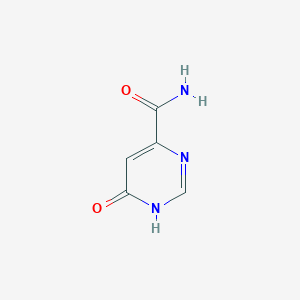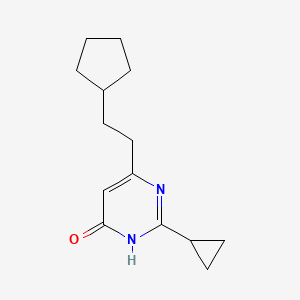
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol (CECP) is a cyclopropylpyrimidin-4-ol derivative that has been studied for its potential applications in science and research. CECP has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Antiviral Activity
6-Hydroxypyrimidines, related to the chemical structure of interest, have been studied for their potential in antiviral applications. Specifically, derivatives of 6-hydroxypyrimidines exhibited inhibitory effects against a range of viruses including herpes simplex, cytomegalovirus, and retroviruses like HIV. These compounds demonstrate pronounced activity particularly against retroviruses, suggesting their potential role in antiviral drug development (Holý et al., 2002).
Supramolecular Chemistry
Compounds structurally similar to the chemical , specifically ureidopyrimidones, have shown significant potential in supramolecular chemistry. The study highlights the high dimerization constant of ureidopyrimidones through hydrogen bonding, making them valuable in the development of supramolecular structures (Beijer et al., 1998).
Crystallography and Material Chemistry
Studies on related pyrimidin compounds, like cyprodinil, reveal their crystal structures and interactions. Understanding the crystal structures of such compounds is crucial in material chemistry for designing substances with desired physical and chemical properties (Jeon et al., 2015).
Quantum Chemical Insights and Reactivity
Research involving arylsulfonylated 2-amino-6-methylpyrimidin derivatives, which share a core structure with the compound of interest, provides insights into their structural stability and reactivity. Such studies are instrumental in the field of chemical synthesis and drug design, offering understanding of how structural changes affect the properties of the compounds (Ali et al., 2021).
properties
IUPAC Name |
4-(2-cyclopentylethyl)-2-cyclopropyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-13-9-12(8-5-10-3-1-2-4-10)15-14(16-13)11-6-7-11/h9-11H,1-8H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNSOKPNHHVNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=O)NC(=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

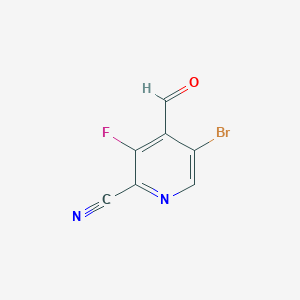
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

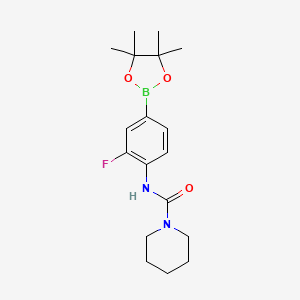
![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
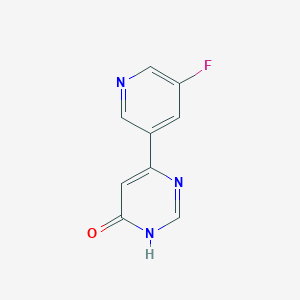
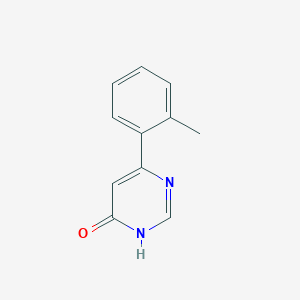
![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)
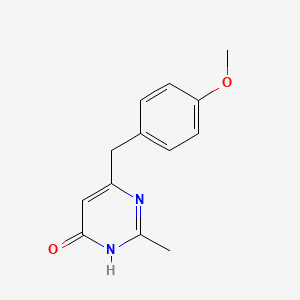
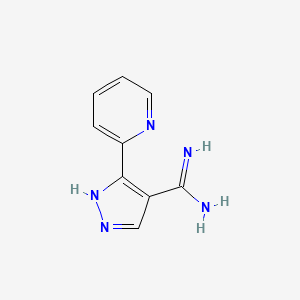
![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)
